1-Chloro-3-fluoro-2-(methoxymethoxy)benzene
Description
Properties
IUPAC Name |
1-chloro-3-fluoro-2-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-11-5-12-8-6(9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJNUPCCWIRBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Chloro 3 Fluoro 2 Methoxymethoxy Benzene
Regioselective Functionalization Approaches to the Benzene (B151609) Core
The cornerstone of synthesizing 1-chloro-3-fluoro-2-(methoxymethoxy)benzene lies in the regioselective functionalization of the benzene nucleus. The desired 1,2,3-substitution pattern, with a specific arrangement of chloro, fluoro, and hydroxyl (precursor to the methoxymethoxy group) substituents, can be achieved through several strategic approaches. A common precursor for this synthesis is 2-chloro-6-fluorophenol (B1225318). sigmaaldrich.com The synthesis of this precursor can be achieved through methods such as the sulfonation, chlorination, and subsequent hydrolysis of o-fluorophenol. google.com
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent with high precision. wikipedia.org
In the context of synthesizing this compound, a plausible DoM strategy would involve a starting material where one of the existing functional groups acts as a DMG. For instance, if a methoxy (B1213986) group were already present on the ring, it could direct the lithiation to an adjacent position. wikipedia.org However, given the target structure, a more likely approach would be to utilize the hydroxyl group of a precursor like 2-chloro-6-fluorophenol, after its conversion to a more effective DMG such as a carbamate (B1207046) or after protection with the methoxymethyl (MOM) group itself. The MOM ether oxygen can act as a Lewis base to direct the metalation.
Hypothetical DoM Application:
| Step | Reactant | Reagent | Product | Purpose |
| 1 | 2-chloro-6-fluorophenol | MOMCl, Base | This compound precursor | Protection of the hydroxyl group and introduction of a potential DMG. |
| 2 | Protected phenol (B47542) | n-BuLi or s-BuLi/TMEDA | Ortho-lithiated intermediate | Regioselective deprotonation. |
| 3 | Lithiated intermediate | Electrophile (e.g., C2Cl6) | Functionalized aromatic ring | Introduction of a new substituent at the desired position. |
This table presents a generalized and hypothetical application of DoM for the functionalization of a related benzene core.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (SEAr) is a fundamental reaction in aromatic chemistry where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The regioselectivity of SEAr is governed by the electronic properties of the substituents already present on the ring. msu.edu Halogens like chlorine and fluorine are deactivating yet ortho-, para-directing, while an oxygen-containing group like a hydroxyl or methoxy group is strongly activating and also ortho-, para-directing. msu.eduresearchgate.net
In synthesizing this compound, a key challenge is to control the position of incoming electrophiles in the presence of multiple directing groups. For a precursor like 2-chloro-6-fluorophenol, the hydroxyl group is the most powerful activating and ortho-, para-directing group. Therefore, electrophilic attack would be directed to the positions ortho and para to the hydroxyl group. Careful selection of reaction conditions and electrophiles is crucial to achieve the desired substitution pattern and avoid the formation of undesired isomers. msu.edu
Installation and Manipulation of the Methoxymethoxy Protecting Group
The methoxymethoxy (MOM) group is a widely used protecting group for hydroxyl functions due to its ease of installation and removal under specific conditions. adichemistry.com
Selective Etherification Protocols
The installation of the MOM group onto the hydroxyl function of a precursor like 2-chloro-6-fluorophenol is typically achieved through an etherification reaction. This involves treating the phenol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. adichemistry.com
Common Reagents for MOM Protection:
| Reagent | Base | Solvent | Temperature |
| Chloromethyl methyl ether (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (CH2Cl2) | Room Temperature |
| Chloromethyl methyl ether (MOMCl) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to Room Temperature |
| Dimethoxymethane (Methylal) | Phosphorus pentoxide (P2O5) | Chloroform (CHCl3) | Room Temperature |
These protocols allow for the efficient conversion of the phenol to its corresponding MOM ether, which is a key intermediate in the synthesis of the target compound.
Orthogonal Deprotection Strategies in Multistep Syntheses
In a multistep synthesis, it is often necessary to remove a protecting group without affecting other functional groups in the molecule. The MOM group is an acetal (B89532) and is therefore labile under acidic conditions. adichemistry.com This allows for its selective removal in the presence of other functional groups that are stable to acid.
Various reagents can be employed for the deprotection of MOM ethers, offering a range of reaction conditions to suit the specific needs of a synthetic sequence. researchgate.netresearchgate.net For instance, mild acidic conditions, such as treatment with a catalytic amount of a strong acid in an alcohol solvent, can effectively cleave the MOM ether. adichemistry.com Other methods using Lewis acids have also been developed for more specific applications. researchgate.net This orthogonality is crucial when planning a synthetic route that may involve subsequent reactions sensitive to the conditions used for deprotection. researchgate.net
Optimization of Reaction Conditions and Yields
For instance, in a directed ortho metalation step, the choice of the organolithium reagent and the presence of additives like tetramethylethylenediamine (TMEDA) can influence the rate and regioselectivity of the lithiation. harvard.edu Similarly, in electrophilic aromatic substitution reactions, the catalyst and reaction temperature can be fine-tuned to maximize the formation of the desired isomer. msu.edu
A systematic approach to optimization often involves screening a variety of conditions and analyzing the reaction mixture by techniques such as NMR or GC-MS to determine the yield and isomeric ratio of the products. researchgate.netresearchgate.net This iterative process allows for the identification of the optimal conditions to maximize the yield of this compound.
Chemical Reactivity and Transformation Pathways of 1 Chloro 3 Fluoro 2 Methoxymethoxy Benzene
Halogen-Based Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. For aryl halides like 1-Chloro-3-fluoro-2-(methoxymethoxy)benzene, the carbon-halogen bond serves as a reactive site for coupling with various organometallic reagents. The relative reactivity of C-Cl versus C-F bonds in these transformations is a key consideration, with C-Cl bonds being significantly more reactive than C-F bonds under typical palladium-catalyzed conditions.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. wikipedia.org
A review of published scientific literature and patent databases did not yield specific documented examples of Suzuki-Miyaura coupling reactions performed on this compound.
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex. wikipedia.org A key advantage of this method is the stability and functional group tolerance of the organostannane reagents. wikipedia.org
The Negishi coupling forms a C-C bond between an organohalide and an organozinc reagent, typically catalyzed by a nickel or palladium complex. wikipedia.org This reaction is noted for its high reactivity and the ability to couple a wide variety of carbon centers (sp³, sp², and sp). wikipedia.org
Specific studies detailing the use of this compound in Negishi coupling reactions have not been identified in a review of available chemical literature.
The Kumada coupling is a cross-coupling reaction between an organohalide and a Grignard reagent (organomagnesium halide), catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed and remains a powerful tool for C-C bond formation. wikipedia.org
An extensive search of scientific and patent literature did not uncover specific examples or detailed research findings on the application of the Kumada coupling to this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those on electron-deficient aromatic rings. byjus.comlibretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org
For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of at least one strong electron-withdrawing group, usually positioned ortho or para to the leaving group. libretexts.org In this compound, the methoxymethoxy group is electron-donating, which would generally disfavor an SNAr reaction. However, the halogen atoms themselves play a crucial and complex role.
The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I. This is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions and is a hallmark of the addition-elimination mechanism. wikipedia.org The reason for this inverted reactivity lies in the rate-determining first step of the mechanism: the nucleophilic attack.
Inductive Effect: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect makes the carbon atom to which it is attached highly electrophilic (electron-poor). mdpi.com This strong polarization of the C-F bond significantly accelerates the initial attack by a nucleophile. mdpi.com Furthermore, fluorine's high electronegativity strongly stabilizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy of this slow step. wikipedia.org
In the case of this compound, the fluorine atom exerts a stronger inductive electron-withdrawing effect than the chlorine atom. Consequently, the carbon atom at position 3 (bonded to fluorine) is more electrophilic and more susceptible to nucleophilic attack than the carbon atom at position 1 (bonded to chlorine). This makes the fluorine atom the more probable leaving group in a potential SNAr reaction, despite the C-F bond being stronger than the C-Cl bond.
| Property | Fluorine (F) | Chlorine (Cl) | Influence on SNAr Reactivity |
| Pauling Electronegativity | 3.98 | 3.16 | The higher electronegativity of Fluorine makes the attached carbon more electrophilic, accelerating the rate-determining nucleophilic attack. |
| Relative Reactivity in SNAr | High | Moderate | Fluorine is a better leaving group than chlorine in SNAr reactions due to its ability to stabilize the Meisenheimer intermediate. |
| Carbon-Halogen Bond Energy (in Benzene) | ~523 kJ/mol | ~406 kJ/mol | Bond cleavage occurs in the fast step, so the higher C-F bond energy does not prevent the reaction. |
This table presents generalized data to illustrate the chemical principles governing the reactivity of the compound.
Regioselectivity and Stereoelectronic Effects
The regioselectivity of reactions involving this compound is a complex outcome of the electronic and steric properties of its substituents.
Methoxymethoxy (-OCH₂OCH₃) Group: The MOM group at the C2 position is a powerful electron-donating group through resonance (+M effect) and moderately withdrawing through induction (-I effect). Its most significant role in transformations is acting as a potent Directed Metalation Group (DMG). The oxygen atoms can chelate with organolithium reagents, directing deprotonation to an adjacent ortho position. However, in this specific molecule, both ortho positions (C1 and C3) are already substituted, meaning a classical Directed ortho-Metalation (DoM) via proton abstraction is not possible.
Fluoro (-F) Group: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). It also has a weak electron-donating resonance effect (+M). In the context of metalation, fluorine is a powerful ortho-acidifying group, significantly lowering the pKa of adjacent protons.
Chloro (-Cl) Group: Chlorine is also inductively withdrawing (-I) and weakly resonance-donating (+M). It is less effective than fluorine at acidifying adjacent protons.
The combined influence of these groups makes the proton at the C4 position the most acidic and therefore the most likely site for deprotonation by a strong base. The powerful acidifying effect of the adjacent fluorine atom at C3 is the dominant factor in determining the site of lithiation.
| Substituent | Position | Inductive Effect | Resonance Effect | Role in Directed Metalation |
| -Cl | C1 | Electron-withdrawing (-I) | Weakly electron-donating (+M) | Weakly acidifying to C6-H |
| -OMOM | C2 | Electron-withdrawing (-I) | Strongly electron-donating (+M) | Potent chelating group (DMG) |
| -F | C3 | Strongly electron-withdrawing (-I) | Weakly electron-donating (+M) | Strongly acidifying to C4-H |
Directed Metalation and Subsequent Electrophilic Quenching Reactions
Directed metalation is a primary pathway for the functionalization of this aromatic ring, although it deviates from the typical ortho-lithiation scenario due to the substitution pattern.
Lithium-halogen exchange involves the reaction of an organolithium reagent (typically n-BuLi or t-BuLi) with an aryl halide. The rate of this exchange follows the trend I > Br > Cl >> F. wikipedia.orgprinceton.edu
Lithium-Chlorine Exchange: Exchange at the C1-Cl bond is theoretically possible but is generally much slower than deprotonation of an acidic aromatic proton. wikipedia.orgharvard.edu It would likely require more forceful reagents like sec-BuLi or t-BuLi and low temperatures to compete with other pathways. harvard.edu
Lithium-Fluorine Exchange: The carbon-fluorine bond is exceptionally strong, and aryl fluorides are typically unreactive towards lithium-halogen exchange. wikipedia.orgprinceton.edureddit.com This pathway is considered highly improbable under standard conditions.
Given the presence of an acidic proton at C4, lithium-halogen exchange is predicted to be a minor or non-existent pathway compared to deprotonation.
While the MOM group cannot direct ortho-lithiation due to the lack of ortho-protons, the most plausible metalation pathway is the deprotonation of the most acidic proton on the ring. The fluorine atom at C3 strongly acidifies the C4 proton, making it the primary site for lithiation by a strong base like n-butyllithium or lithium diisopropylamide (LDA). uwindsor.cabaranlab.org
The resulting aryllithium intermediate at C4 is a powerful nucleophile and can be trapped by a wide variety of electrophiles to introduce new functional groups. This process allows for the regioselective synthesis of 1-chloro-3-fluoro-2-(methoxymethoxy)-4-substituted benzene (B151609) derivatives.
| Step | Reagent(s) | Position of Reaction | Intermediate/Product | Notes |
| 1. Lithiation | n-BuLi or s-BuLi in THF, -78 °C | C4 | 1-Chloro-3-fluoro-2-(methoxymethoxy)-4-lithiobenzene | Deprotonation is directed primarily by the acidifying effect of the C3-Fluorine. |
| 2. Quenching | D₂O | C4 | 4-Deuterio-1-chloro-3-fluoro-2-(methoxymethoxy)benzene | Introduction of a deuterium (B1214612) label. |
| 2. Quenching | (CH₃)₂CO | C4 | 1-(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)ethan-1-ol | Formation of a tertiary alcohol. |
| 2. Quenching | I₂ | C4 | 1-Chloro-3-fluoro-4-iodo-2-(methoxymethoxy)benzene | Introduction of an iodine atom. |
| 2. Quenching | DMF | C4 | 4-Chloro-2-fluoro-3-(methoxymethoxy)benzaldehyde | Formylation of the aromatic ring. |
Reductive Transformations of Halogen Substituents
The selective removal of the halogen substituents can be achieved through reductive dehalogenation. The relative reactivity of carbon-halogen bonds to reduction typically follows the order C-I > C-Br > C-Cl > C-F. This difference in reactivity allows for the selective reduction of the chloro group in the presence of the fluoro group.
Catalytic hydrogenation is a common method for this transformation. Using a palladium catalyst (e.g., palladium on carbon, Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium (B1175870) formate) will preferentially cleave the C-Cl bond while leaving the much stronger C-F bond intact. organic-chemistry.org This provides a synthetic route to 1-fluoro-2-(methoxymethoxy)benzene.
| Target Transformation | Reagents and Conditions | Product | Selectivity |
| Dechlorination | H₂, Pd/C, Et₃N, Ethanol, RT | 1-Fluoro-2-(methoxymethoxy)benzene | The C-Cl bond is reduced selectively over the C-F bond. |
| Full Dehalogenation | Harsh conditions (e.g., Na/NH₃) | Methoxymethoxybenzene | Both C-Cl and C-F bonds are reduced (hypothetical). |
Radical Reactions Involving the Aromatic System
The aromatic system can participate in reactions involving radical intermediates, although this is less common than ionic pathways. The C-Cl bond is more susceptible to homolytic cleavage than the C-F bond.
One potential pathway is a radical nucleophilic aromatic substitution (SRN1) reaction. This multi-step process involves the formation of a radical anion, fragmentation to an aryl radical, and subsequent reaction with a nucleophile.
Alternatively, modern synthetic methods like photoredox catalysis could be employed to generate an aryl radical at the C1 position. This radical could then be used in various C-C or C-heteroatom bond-forming reactions. Such reactions would be highly selective for the C-Cl bond over the C-F bond due to the significant difference in their bond dissociation energies.
Application of 1 Chloro 3 Fluoro 2 Methoxymethoxy Benzene As a Versatile Synthetic Building Block
Precursor in the Synthesis of Substituted Aryl Ethers
The structure of 1-Chloro-3-fluoro-2-(methoxymethoxy)benzene is well-suited for the synthesis of substituted aryl ethers via nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces a leaving group on an aromatic ring. For SNAr to proceed, the ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org
In this compound, the chlorine atom is the more likely leaving group compared to fluorine. The fluorine atom, being strongly electron-withdrawing, activates the ring towards nucleophilic attack. It is positioned para to the chloro group, which strongly stabilizes the intermediate Meisenheimer complex formed during the substitution process. libretexts.org The ortho-methoxymethoxy group also influences the reactivity of the ring. Consequently, the chlorine atom can be selectively displaced by a variety of oxygen-based nucleophiles, such as alkoxides or phenoxides, to yield a diverse range of substituted aryl ethers. This selective reactivity allows for the precise introduction of ether functionalities without disturbing the fluorine atom, which can be reserved for subsequent transformations.
Table 1: Potential Synthesis of Substituted Aryl Ethers via SNAr This table illustrates hypothetical SNAr reactions where various alkoxides react with this compound to form new aryl ethers. The reaction would typically be carried out in a polar aprotic solvent like DMSO or DMF with heating.
| Nucleophile (R-O⁻) | Reagent | Product Name | Potential Application Area |
| Ethoxide | Sodium Ethoxide | 1-Ethoxy-3-fluoro-2-(methoxymethoxy)benzene | Pharmaceutical Intermediate |
| Phenoxide | Sodium Phenoxide | 1-Fluoro-2-(methoxymethoxy)-3-phenoxybenzene | Polymer Building Block |
| tert-Butoxide | Potassium tert-Butoxide | 1-(tert-Butoxy)-3-fluoro-2-(methoxymethoxy)benzene | Agrochemical Synthesis |
| Allyloxide | Sodium Allyloxide | 1-(Allyloxy)-3-fluoro-2-(methoxymethoxy)benzene | Natural Product Synthesis |
Intermediate in the Construction of Biaryls and Heterocyclic Compounds
The carbon-chlorine bond in this compound serves as a reactive site for transition-metal-catalyzed cross-coupling reactions, enabling the construction of C-C bonds to form biaryls and heterocyclic systems. Reactions such as the Suzuki-Miyaura nih.govresearchgate.netorganic-chemistry.org and Negishi organic-chemistry.orgacs.orgwikipedia.org couplings are powerful methods for this purpose.
In these reactions, the aryl chloride can be coupled with an organoboron or organozinc reagent in the presence of a palladium or nickel catalyst. wikipedia.org A key advantage of the subject compound is the differential reactivity of the C-Cl versus the C-F bond. C-Cl bonds are generally more reactive in oxidative addition to low-valent metal catalysts than C-F bonds. This chemoselectivity allows for the targeted coupling at the chlorine-bearing carbon, leaving the fluorine atom intact for potential future modifications. nih.gov
This building block is also a valuable precursor for heterocyclic compounds. For instance, after a Suzuki or Negishi coupling to install a suitable functional group ortho to the MOM-ether (at the position of the original chlorine), an intramolecular cyclization can be triggered. A classic example is the synthesis of benzofurans, which can be achieved through various strategies involving cyclization onto an ortho-alkyne or other suitable precursors. researchgate.netnih.govresearchgate.netorganic-chemistry.org
Table 2: Potential Cross-Coupling and Cyclization Reactions This table outlines potential cross-coupling reactions to form biaryl structures and subsequent transformations to yield heterocyclic compounds.
| Reaction Type | Coupling Partner | Intermediate Product | Final Heterocyclic Product (Example) |
| Suzuki Coupling | Phenylboronic acid | 3-Fluoro-2-(methoxymethoxy)-[1,1'-biphenyl] | N/A |
| Negishi Coupling | Alkynylzinc chloride | 1-Alkynyl-3-fluoro-2-(methoxymethoxy)benzene | 4-Fluoro-3-(methoxymethoxy)benzofuran |
| Suzuki Coupling | 2-Formylphenylboronic acid | 2'-Formyl-3-fluoro-2-(methoxymethoxy)-[1,1'-biphenyl] | 1-Fluoro-2-(methoxymethoxy)dibenzo[b,d]furan |
Role in the Elaboration of Complex Organic Molecules
The unique substitution pattern of this compound makes it a strategic component in the synthesis of elaborate organic structures, including analogues of natural products and precursors for advanced materials.
Many biologically active natural products contain substituted phenolic or aryl ether moieties. The methoxymethyl (MOM) group is a widely used protecting group for phenols due to its stability under a range of conditions (e.g., strongly basic) and its relatively mild cleavage conditions (typically acidic). organic-chemistry.orgresearchgate.netresearchgate.net
A synthetic strategy could involve incorporating the 1-chloro-3-fluorophenyl core into a larger molecule via the coupling reactions described previously. The MOM group protects the phenolic oxygen throughout these steps. At a later stage in the synthesis, the MOM ether can be selectively deprotected using acidic conditions (e.g., HCl in methanol (B129727) or using a Lewis acid) to reveal the free phenol (B47542). masterorganicchemistry.commasterorganicchemistry.com This phenol can then participate in further reactions, such as etherification or esterification, to complete the synthesis of the target natural product analogue. This approach allows for late-stage functionalization, which is highly valuable in creating libraries of related compounds for structure-activity relationship studies. For instance, the core could be used to build analogues of dibenzofuran-containing natural products after initial C-C bond formation and subsequent cyclization. wku.edu
Fluorinated aromatic compounds are of significant interest in materials science. The incorporation of fluorine atoms into organic molecules can profoundly influence their physical and electronic properties, leading to applications in areas such as liquid crystals and high-performance polymers. researchgate.netrsc.org Fluorine's high electronegativity and the strength of the C-F bond can enhance thermal stability, modify dielectric properties, and influence intermolecular interactions. mdpi.com
This compound could serve as a key monomer or precursor for such materials. For example, after converting the chloro group to another reactive functionality (e.g., a boronic ester), it could undergo polymerization with a suitable dihalo-comonomer to produce fluorinated poly(aryl ether)s. researchgate.netrsc.org These polymers are known for their excellent thermal stability and low dielectric constants. Alternatively, the rigid, polarizable core of this molecule could be elaborated with mesogenic groups to create novel fluorinated liquid crystals. The specific substitution pattern could lead to materials with unique phase behaviors and electro-optical properties. uni-halle.detandfonline.com
Table 3: Potential Applications in Material Science This table shows hypothetical derivatives of this compound and their potential end-use in advanced materials.
| Derivative Type | Synthetic Modification | Material Class | Potential Properties |
| Biphenyl Derivative | Suzuki coupling with a long-chain alkoxy-phenylboronic acid | Liquid Crystal | Enhanced thermal stability, specific dielectric anisotropy |
| Bis-phenol Monomer | Deprotection of MOM, conversion of Cl to OH | Poly(aryl ether) | High thermal stability, low dielectric constant, chemical resistance |
| Styrenic Monomer | Stille or Suzuki coupling with vinylstannane or vinylboronic ester | Specialty Polymer | Modified refractive index, enhanced stability |
Development of Novel Retrosynthetic Strategies Employing the Compound
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgias.ac.in The distinct functional handles on this compound allow for novel and efficient retrosynthetic disconnections.
A key strategic element is the potential for directed ortho-lithiation (DoM). The MOM-protected phenol is a known directed metalation group. While the position ortho to the MOM group is already substituted with fluorine, this directing effect can be considered in the forward synthesis of the building block itself, ensuring a high-yield, regioselective introduction of the chloro and fluoro substituents. wku.edunih.govresearchgate.netacs.org
In planning the synthesis of a complex, multi-substituted aromatic compound, this compound allows for a sequential and site-selective functionalization strategy. A retrosynthetic analysis of a hypothetical complex biaryl (Target Molecule 1) might proceed as follows:
Disconnect the biaryl bond: A Suzuki or Negishi coupling is identified as the key bond-forming step in the forward sense. This reveals two aryl fragments, one of which is derived from our building block.
Simplify the building block fragment: The fragment, a 3-fluoro-2-(methoxymethoxy)phenyl derivative, can be traced back to this compound, where the chlorine atom was the site of the cross-coupling.
Further disconnection: The second aryl fragment is simplified to its corresponding boronic acid or organozinc precursor.
This strategy leverages the predictable chemoselectivity of the C-Cl bond over the C-F bond, allowing chemists to design robust and efficient synthetic routes to complex targets that might otherwise be difficult to access. The compound serves as a pre-functionalized, "ready-to-use" A-ring synthon for a variety of complex molecular targets.
Despite a comprehensive search of scientific literature and patent databases, no publicly available experimental spectroscopic data (NMR, Mass Spectrometry, IR/Raman) for the specific compound "this compound" (CAS No. 1865062-93-6) could be located.
The generation of a scientifically accurate article with detailed research findings and data tables, as per the user's specific instructions, is contingent upon the availability of such data. Without access to primary research characterizing this molecule, creating the requested content would require speculation and would not meet the standards of scientific accuracy and factual reporting.
Therefore, it is not possible to generate the article focusing solely on the advanced spectroscopic and analytical characterization of "this compound" at this time.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies
X-ray Crystallography for Solid-State Structural Confirmation
A comprehensive search of established scientific literature and crystallographic databases indicates that, to date, no single-crystal X-ray diffraction data for 1-Chloro-3-fluoro-2-(methoxymethoxy)benzene has been publicly reported. Consequently, a definitive experimental confirmation of its solid-state structure, which would provide precise measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice, is not available.
The absence of X-ray crystallography data can be attributed to several factors. It is possible that the compound exists as a liquid or oil at ambient temperatures, which would preclude routine single-crystal X-ray diffraction analysis. In such cases, crystallization would require specialized techniques that may not have been performed. Alternatively, the molecule may resist the formation of high-quality single crystals suitable for diffraction experiments. It is also conceivable that while the compound can be synthesized, its solid-state structure has not yet been a subject of detailed crystallographic investigation.
Without a crystal structure, the precise conformation of the methoxymethoxy group relative to the benzene (B151609) ring in the solid state, as well as the packing arrangement of the molecules, remains undetermined. While other analytical methods provide the chemical connectivity, X-ray crystallography stands as the gold standard for elucidating the three-dimensional atomic arrangement in a crystalline solid.
Computational Chemistry and Theoretical Studies on 1 Chloro 3 Fluoro 2 Methoxymethoxy Benzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
No published data is available on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or their distribution, for 1-Chloro-3-fluoro-2-(methoxymethoxy)benzene. Such an analysis would be crucial for understanding its chemical reactivity, including its behavior as an electrophile or nucleophile.
Detailed electrostatic potential maps, which would reveal the charge distribution and sites susceptible to electrophilic or nucleophilic attack, have not been reported for this compound.
Mechanistic Pathway Elucidation through Transition State Calculations
There are no available studies that have computationally modeled reaction mechanisms involving this compound. Transition state calculations are essential for determining reaction kinetics and validating proposed mechanistic pathways.
Prediction of Spectroscopic Parameters
While experimental spectroscopic data may exist, computationally predicted spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra) that would allow for a direct comparison and deeper interpretation of experimental findings are not present in the current body of scientific literature.
Conformation Analysis and Intramolecular Interactions
A systematic computational analysis of the conformational landscape of this compound, including the identification of the most stable conformers and the nature of any intramolecular interactions (such as hydrogen bonding or steric effects), has not been documented.
Future Directions and Emerging Research Opportunities
Development of More Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For a foundational building block like 1-Chloro-3-fluoro-2-(methoxymethoxy)benzene, research into sustainable synthesis is a critical future direction.
Current methods for the synthesis of related aryl MOM ethers often rely on reagents like chloromethyl methyl ether (MOMCl), which is a known carcinogen. A significant area of future research will be the development and optimization of MOMCl-free synthetic routes. One promising avenue is the exploration of electrochemical methods. Anodic decarboxylation of 2-aryloxy acetic acids in the presence of methanol (B129727) presents a sustainable alternative for the formation of aryl MOM ethers, avoiding the use of highly toxic reagents. researchgate.net
Further research could focus on:
Solvent Minimization: Exploring solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids to reduce volatile organic compound (VOC) emissions.
Exploration of Novel Catalytic Transformations
The reactivity of this compound is largely dictated by its carbon-chlorine bond, its carbon-fluorine bond, and the MOM-protected hydroxyl group. Future research will undoubtedly focus on discovering novel catalytic systems that can selectively functionalize this molecule in new ways.
The MOM ether, while primarily a protecting group, can participate in unique transformations. Research has shown that aromatic MOM ethers can be converted to silyl (B83357) ethers under mild conditions using trialkylsilyl triflates and 2,2′-bipyridyl. nih.gov This opens up possibilities for one-pot, sequential functionalization strategies where the MOM group is transformed rather than simply removed.
Emerging areas for exploration include:
Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations that are difficult to achieve with traditional thermal methods. scispace.com Investigating the single-electron transfer (SET) pathways for C-Cl or C-F bond activation in this compound could lead to new cross-coupling or functionalization reactions under exceptionally mild conditions.
Dual-Metal Catalysis: Employing synergistic catalytic systems, where two different metals work in concert, could unlock unprecedented reactivity. For instance, one metal could activate the C-Cl bond while another coordinates to the MOM ether, allowing for highly selective and complex molecular assemblies.
Integration into Flow Chemistry Systems
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise process, offers significant advantages in terms of safety, scalability, and process control. nih.govnih.gov The integration of this compound into multi-step flow syntheses is a logical and promising future direction.
The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can be particularly beneficial for managing exothermic reactions or handling unstable intermediates that may be formed during the functionalization of this compound. nih.gov For example, lithiation or Grignard formation at the chloro-position, often requiring cryogenic temperatures in batch, could potentially be performed more safely and efficiently at higher temperatures in a microreactor due to superior heat transfer. nih.gov
Future research in this area could focus on:
Telescoped Synthesis: Designing multi-step reaction sequences where the crude output from one flow reactor is directly fed into the next, without intermediate work-up and purification. This could involve, for example, a Suzuki-Miyaura coupling at the chlorine position followed by an in-line, acid-catalyzed deprotection of the MOM group.
Automated Library Synthesis: Utilizing automated flow systems to rapidly generate a library of derivatives from this compound for applications in drug discovery or materials science. nih.gov
Computational Design of Derivatives with Enhanced Reactivity or Selectivity
Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design. Applying these methods to this compound and its potential derivatives represents a significant opportunity for future research.
Density Functional Theory (DFT) calculations can be used to:
Predict Reaction Pathways: Model the transition states and reaction energies for various catalytic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the chloro- and fluoro-positions. This can help in selecting the optimal catalyst and reaction conditions to achieve regioselectivity.
Design Novel Ligands: Computationally design phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that are specifically tailored to enhance the reactivity or selectivity of metal-catalyzed transformations involving this substrate.
Analyze Substituent Effects: Investigate how the electronic properties of the chloro, fluoro, and MOM-ether groups influence the reactivity of the aromatic ring, providing insights that can be used to design next-generation building blocks with fine-tuned properties.
By combining computational predictions with experimental validation, researchers can accelerate the discovery of new reactions and create derivatives of this compound with enhanced utility for a wide range of synthetic applications.
Q & A
Q. What are the established synthetic routes for 1-Chloro-3-fluoro-2-(methoxymethoxy)benzene, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sequential halogenation and methoxymethoxylation. A common route includes:
Halogenation : Start with fluorobenzene derivatives. Introduce chlorine via electrophilic substitution using Cl₂/FeCl₃ under anhydrous conditions (40–60°C) .
Methoxymethoxylation : Use methoxymethyl chloride (MOM-Cl) with a base like NaH in THF at 0–5°C to protect the hydroxyl group .
Purification : Column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .
Q. Key Variables :
- Catalysts : FeCl₃ for chlorination; NaH for deprotonation.
- Temperature : Lower temps (0–5°C) reduce side reactions during methoxymethoxylation .
- Solvents : Polar aprotic solvents (THF, DMF) enhance reaction efficiency .
Q. What analytical techniques are optimal for characterizing this compound and confirming its stability?
Methodological Answer:
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to identify methoxymethoxy (δ 3.3–3.5 ppm for OCH₃) and halogen positions .
- GC-MS : Quantifies purity and detects volatile impurities .
- Stability Assessment :
- HPLC : Monitors degradation under stress (heat, light) .
- Storage : Store at 2–8°C in amber vials to prevent hydrolysis of the methoxymethoxy group .
Advanced Research Questions
Q. How do electronic effects of substituents influence its reactivity in nucleophilic aromatic substitution (SNAr)?
Methodological Answer: The electron-withdrawing -Cl and -F groups activate the benzene ring toward SNAr by reducing electron density.
- Kinetic Studies : Use Hammett plots to correlate substituent σ values with reaction rates. For example, fluorination at the 3-position increases para-directing effects .
- Competitive Reactions : Compare reactivity with non-fluorinated analogs (e.g., 1-Chloro-2-methoxybenzene) in reactions with KF/DMSO. Fluorinated derivatives show 2–3× faster substitution .
Q. How can researchers design structure-activity relationship (SAR) studies to explore its potential biological activity?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Testing : Screen against Gram+/Gram- bacteria (MIC assays) using derivatives with varied halogen positions .
- Enzyme Inhibition : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) via fluorometric assays .
- SAR Variables :
- Halogen Position : Compare 3-fluoro vs. 4-fluoro analogs.
- Methoxymethoxy Replacement : Substitute with -OCH₃ or -CF₃ to assess steric/electronic effects .
Case Study : Analog 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene showed moderate activity against S. aureus (MIC = 16 µg/mL) .
Q. How should researchers address contradictory data in reaction optimization or biological assays?
Methodological Answer:
- Root-Cause Analysis :
- Reaction Yield Discrepancies : Check catalyst purity (e.g., FeCl₃ vs. Fe(acac)₃) or moisture levels in solvents .
- Biological Variability : Use standardized cell lines (e.g., HEK293) and replicate assays (n ≥ 3) .
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temp, catalyst loading) .
Example : Conflicting SNAr yields (50% vs. 70%) were resolved by optimizing anhydrous conditions (H₂O < 0.01%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
